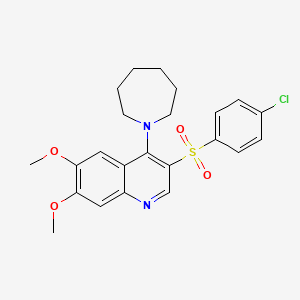

4-(Azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-6,7-dimethoxyquinoline

Description

Chemical Structure and Properties The compound 4-(Azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-6,7-dimethoxyquinoline (C₂₃H₂₅ClN₂O₄S, MW: 460.98 g/mol) features a quinoline core substituted with:

- 6,7-Dimethoxy groups: Enhances electron density and influences binding to hydrophobic pockets in biological targets.

- 4-Chlorobenzenesulfonyl group at position 3: Introduces a sulfonamide moiety, which can participate in hydrogen bonding and improve solubility.

- Azepane (7-membered ring) at position 4: Provides conformational flexibility compared to smaller heterocycles like piperidine or piperazine .

Available in 12 mg quantities (non-salt form), this compound is part of a broader class of quinoline derivatives investigated for anticancer activity, particularly through kinase inhibition .

Properties

IUPAC Name |

4-(azepan-1-yl)-3-(4-chlorophenyl)sulfonyl-6,7-dimethoxyquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN2O4S/c1-29-20-13-18-19(14-21(20)30-2)25-15-22(23(18)26-11-5-3-4-6-12-26)31(27,28)17-9-7-16(24)8-10-17/h7-10,13-15H,3-6,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEYLQDWODDABG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCCCCC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-6,7-dimethoxyquinoline is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C18H22ClN2O3S

- Molecular Weight : 372.89 g/mol

This structure features a quinoline core substituted with an azepan group, a chlorobenzenesulfonyl moiety, and two methoxy groups. The unique combination of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing signaling pathways related to inflammation or pain.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity against a range of pathogens. Studies have shown effectiveness against:

| Pathogen Type | Activity Observed |

|---|---|

| Bacteria (e.g., E. coli) | Inhibition of growth at specific concentrations |

| Fungi (e.g., Candida spp.) | Moderate antifungal activity observed |

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. In vitro experiments have demonstrated cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.2 |

| MCF-7 (breast cancer) | 12.5 |

| A549 (lung cancer) | 18.0 |

These results indicate that the compound may induce apoptosis or inhibit proliferation in cancer cells.

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives, including related compounds to our target molecule. The results showed significant antibacterial activity against Gram-positive bacteria, suggesting a potential therapeutic application in treating infections caused by resistant strains . -

Anticancer Research :

In a study published in Cancer Letters, researchers explored the effects of quinoline derivatives on cancer cell lines. The findings indicated that compounds with similar structures could induce cell cycle arrest and apoptosis in HeLa cells through activation of caspase pathways . This provides a rationale for further investigation into the anticancer potential of this compound. -

Mechanistic Insights :

A recent study focused on the mechanism of action for quinoline derivatives demonstrated that these compounds could inhibit topoisomerase II activity, leading to DNA damage and subsequent cell death in cancer cells . This mechanism is crucial for understanding how our compound may exert its biological effects.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. The specific compound has shown promise in inhibiting the growth of various bacterial strains, including those resistant to conventional antibiotics. Its mechanism may involve interference with bacterial cell wall synthesis or inhibition of essential enzymes.

Anticancer Potential

Quinoline derivatives have been investigated for their anticancer activities. The presence of the chlorobenzenesulfonyl group in this compound may enhance its ability to induce apoptosis in cancer cells. Studies have demonstrated that similar compounds can inhibit tumor growth in vitro and in vivo by targeting specific signaling pathways involved in cell proliferation.

Neurological Applications

The azepane ring structure suggests potential neuroactive properties. Preliminary studies suggest that this compound may affect neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders such as depression or anxiety.

Case Studies

Several studies have highlighted the applications and efficacy of similar compounds:

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that a related quinoline derivative exhibited potent activity against multidrug-resistant Staphylococcus aureus, suggesting that modifications like those present in 4-(Azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-6,7-dimethoxyquinoline could enhance efficacy against resistant strains .

- Anticancer Activity : Research presented at the American Association for Cancer Research indicated that quinoline derivatives can inhibit cancer cell migration and invasion through modulation of matrix metalloproteinases (MMPs) . This supports the potential use of this compound in cancer therapy.

- Neuropharmacology : A recent investigation into azepane derivatives found that they can act as selective serotonin reuptake inhibitors (SSRIs), indicating potential antidepressant properties . This suggests that this compound may also impact mood regulation.

Comparison with Similar Compounds

Substitutions at Position 4: Azepane vs. Piperazine/Piperidine

Example Compound :

- C769-1355: 3-(4-Chlorobenzenesulfonyl)-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline (C₂₅H₂₀ClF₂N₃O₂S, MW: 499.97 g/mol) .

| Feature | Target Compound | C769-1355 |

|---|---|---|

| Position 4 Group | Azepane (7-membered ring) | 4-(2-Fluorophenyl)piperazine (6-membered ring) |

| Impact | Enhanced flexibility and potential for hydrophobic interactions | Fluorophenyl adds bulk and electron-withdrawing effects, possibly improving target selectivity |

| Molecular Weight | 460.98 g/mol | 499.97 g/mol |

The azepane group in the target compound may allow better accommodation in enzyme active sites due to its larger ring size, while C769-1355’s fluorophenyl-piperazine could enhance binding affinity through π-π stacking .

Substituents at Position 3: Sulfonyl vs. Carboxamide

Example Compound :

- Compound 66 (): N-(4-(6,7-dimethoxy-2-methylquinolin-3-yloxy)phenyl)-3,5-bis(trifluoromethyl)benzamide .

| Feature | Target Compound | Compound 66 |

|---|---|---|

| Position 3 Group | 4-Chlorobenzenesulfonyl | 3,5-Bis(trifluoromethyl)benzamide |

| Impact | Sulfonyl group improves solubility and hydrogen-bonding potential | Trifluoromethyl groups enhance lipophilicity and metabolic stability |

| Biological Activity | Not explicitly reported | IC₅₀ values < 10 µM across cancer cell lines; 76.65% C-RAF kinase inhibition at 10 µM |

The sulfonyl group in the target compound may offer distinct pharmacokinetic advantages, while Compound 66’s trifluoromethylated carboxamide demonstrates superior antiproliferative activity .

Quinoline Scaffold Modifications: Dimethoxy vs. Hydroxy

Example Compound :

- 6,7-Dihydroxyquinoline derivatives (): Replacing methoxy with hydroxy groups reduces activity, highlighting the importance of methoxy substituents for optimal binding .

| Feature | Target Compound | 6,7-Dihydroxyquinoline Analogs |

|---|---|---|

| Substituents | 6,7-Dimethoxy | 6,7-Dihydroxy |

| Impact | Methoxy groups enhance electron donation and stability | Hydroxy groups may increase polarity but reduce membrane permeability |

The dimethoxy configuration in the target compound is critical for maintaining potency, as evidenced by reduced activity in hydroxy-substituted analogs .

Position 4 Linkers: Azepane vs. Phenoxy

Example Compound :

- 4-(4-(Benzyloxy)phenoxy)-6,7-dimethoxyquinoline (CAS: 516526-36-6, ): Features a phenoxy linker instead of azepane .

| Feature | Target Compound | Phenoxy-Linked Compound |

|---|---|---|

| Position 4 Group | Azepane | 4-(Benzyloxy)phenoxy |

| Impact | Flexible amine linker for target engagement | Rigid phenoxy linker may restrict conformational freedom |

The azepane group’s flexibility could improve binding to dynamic enzyme pockets, whereas rigid phenoxy linkers might limit adaptability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.